molecular formula C20H26O4 B173658 Triptoquinone B CAS No. 142937-50-6

Triptoquinone B

Cat. No.: B173658
CAS No.: 142937-50-6
M. Wt: 330.4 g/mol
InChI Key: RYYRZMIBKOKIRO-UIAACRFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triptoquinone B can be synthesized through various chemical reactions involving the precursor compounds found in Tripterygium wilfordii. The synthesis typically involves the extraction of the plant material followed by chromatographic separation to isolate the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Triptoquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Triptoquinone B has a wide range of scientific research applications, including:

Mechanism of Action

Triptoquinone B exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Triptoquinone B: this compound is unique due to its specific molecular structure and its ability to selectively inhibit certain inflammatory pathways. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .

Biological Activity

Triptoquinone B, a compound derived from the plant Tripterygium hypoglaucum, has garnered attention for its significant biological activity, particularly its immunosuppressive and anti-inflammatory properties. This article delves into the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound.

This compound is classified as a diterpenoid and is known for its role as an interleukin-1 (IL-1) inhibitor. It exhibits potent inhibitory effects against the release of both IL-1α and IL-1β from human peripheral mononuclear cells, which are crucial mediators in inflammatory responses. The compound's primary target is the IL receptor, where it modulates immune responses by suppressing pro-inflammatory cytokine production.

Table 1: Summary of Biological Activities of this compound

Activity Description
IL-1 Inhibition Potently inhibits IL-1α and IL-1β release.
Immunosuppressive Effects Demonstrates significant immunosuppressive activity in vitro.
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Chondrocyte Protection Protects against cartilage degradation in osteoarthritis models.

Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various inflammatory conditions, including systemic lupus erythematosus (SLE) and osteoarthritis. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in inflammatory markers in chondrocytes treated with IL-1β, indicating its protective effects against inflammation-induced damage.

Case Study: Efficacy in Osteoarthritis Models

In a controlled study, human chondrocytes were exposed to IL-1β to simulate osteoarthritis conditions. Following treatment with this compound at concentrations ranging from 10 mM to 30 mM, researchers observed:

  • Cell Viability: A significant reduction in cell death compared to untreated controls.
  • Cytokine Levels: A marked decrease in TNF-α and IL-6 levels as the concentration of this compound increased.
  • Gene Expression: Downregulation of NLRC3, a negative regulator of inflammation, was noted post-treatment.

These findings suggest that this compound may serve as a viable therapeutic agent for managing inflammatory diseases by modulating immune responses and protecting joint health.

Comparative Analysis with Other Diterpenoids

This compound's biological activities can be compared with other diterpenoids derived from Tripterygium hypoglaucum. For instance, triptolide, another well-studied diterpenoid, shares similar immunosuppressive properties but exhibits a broader range of pharmacological effects, including anti-cancer activities.

Table 2: Comparison of Diterpenoids Derived from Tripterygium hypoglaucum

Compound Key Activities Therapeutic Applications
This compound IL-1 inhibition, anti-inflammatoryPotential treatment for SLE and osteoarthritis
Triptolide Anti-inflammatory, anti-cancerRheumatoid arthritis, cancer therapies

Properties

IUPAC Name

(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYRZMIBKOKIRO-UIAACRFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319072
Record name Triptoquinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-50-6
Record name Triptoquinone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142937-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptoquinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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